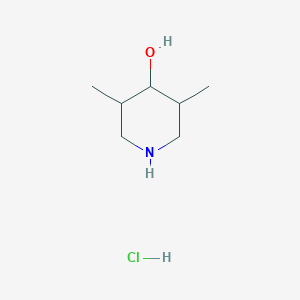

3,5-Dimethylpiperidin-4-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dimethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5-3-8-4-6(2)7(5)9;/h5-9H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEILXUZUGNKFCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(C1O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822604-07-8 | |

| Record name | 3,5-dimethylpiperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethylpiperidin 4 Ol Hydrochloride

Classical Approaches to Piperidine (B6355638) Ring Formation with Dimethyl Substitution

The traditional synthesis of the 3,5-dimethylpiperidine (B146706) scaffold often relies on a multi-step approach involving the initial construction of the piperidine ring, followed by the introduction of the necessary functional groups.

Cyclization Reactions for Piperidine Core Construction

The formation of the piperidine ring is a fundamental step in the synthesis of 3,5-Dimethylpiperidin-4-ol (B3263399) hydrochloride. Several classical cyclization reactions are employed for this purpose.

One of the most common methods for creating 4-piperidone (B1582916) structures is the Dieckmann condensation . dtic.miltandfonline.comresearchgate.net This intramolecular cyclization involves the reaction of a primary amine with two equivalents of an α,β-unsaturated ester, such as methyl acrylate, to form a diester intermediate. tandfonline.comgoogle.com This intermediate is then treated with a base (e.g., sodium, sodium hydride, or sodium methoxide) to induce ring closure, forming a β-keto ester. tandfonline.comresearchgate.net Subsequent hydrolysis and decarboxylation yield the desired 4-piperidone core structure. dtic.milgoogle.com The careful control of reaction conditions is crucial to prevent side reactions like the retro-Dieckmann reaction. tandfonline.comresearchgate.net

Another significant route is the catalytic hydrogenation of pyridine (B92270) derivatives . The direct hydrogenation of pyridine itself using catalysts like nickel at high temperatures and pressures is a well-established method for producing the basic piperidine structure. dtic.mil For the synthesis of substituted piperidines, appropriately substituted pyridines are used as starting materials.

Intramolecular cyclization of open-chain precursors is also a viable strategy. For instance, the cyclization of 5-aminoalkanols or δ-haloamides can lead to the formation of the piperidine ring. dtic.mil Reductive cyclization of compounds like γ-carboalkoxyimines is another documented approach. dtic.mil

Regio- and Stereoselective Introduction of Methyl Groups

To achieve the specific 3,5-dimethyl substitution pattern, the most direct classical approach is the hydrogenation of 3,5-dimethylpyridine (B147111) , also known as 3,5-lutidine. wikipedia.orggoogle.com This reaction is typically carried out using a metal catalyst, such as Ruthenium on carbon (Ru/C) or Palladium on carbon (Pd/C), under hydrogen pressure. google.comchemicalbook.com The reaction conditions, including temperature, pressure, solvent, and catalyst loading, are optimized to ensure high conversion and yield of 3,5-dimethylpiperidine. chemicalbook.com The process yields a mixture of cis and trans diastereomers. wikipedia.org

| Catalyst | Solvent/Medium | Temperature | Pressure | Reaction Time | Reference |

|---|---|---|---|---|---|

| 5% Ru/C | Acetic acid or HCl (aq) | 90 °C | 3.0 MPa | ~8 h | chemicalbook.com |

| Pd/C | Methanol, Ethanol, or THF | 90-160 °C | 0.3-1.0 MPa | Not Specified | google.com |

Strategies for Hydroxyl Group Functionalization at C-4 Position

Once the 3,5-dimethylpiperidine ring is formed, or concurrently with its formation, a hydroxyl group must be introduced at the C-4 position. The most common classical strategy involves the synthesis of a 3,5-dimethyl-4-piperidone intermediate , which is then reduced to the corresponding 4-piperidinol.

The synthesis of 4-piperidones can be achieved through methods like the Dieckmann condensation as previously described, starting with an appropriately substituted primary amine. dtic.miltandfonline.com Following the formation of the 3,5-dimethyl-4-piperidone, a stereoselective reduction is performed to generate the 3,5-dimethylpiperidin-4-ol. Common reducing agents for converting piperidones to piperidinols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). dtic.mil The choice of reducing agent and reaction conditions can influence the stereochemical outcome (cis vs. trans) of the resulting alcohol. The final step in the synthesis is the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Modern Synthetic Routes and Methodological Advancements

Recent advances in synthetic chemistry have provided more sophisticated and efficient methods for producing highly functionalized and stereochemically pure piperidines.

Chemoenzymatic and Biocatalytic Synthesis of Chiral Piperidinols

Chemoenzymatic and biocatalytic approaches are powerful tools for the synthesis of chiral piperidines, offering high selectivity under mild conditions. nih.govchemrxiv.orgnih.gov These methods often employ enzymes to introduce chirality into the molecule.

Biocatalytic hydroxylation is a key strategy where enzymes, such as hydroxylases, are used to directly install a hydroxyl group onto a specific carbon atom of the piperidine ring. nih.govchemistryviews.orgresearchgate.net For instance, Fe/2OG enzymes can catalyze a range of oxidative transformations. nih.gov Research has shown that enzymes like proline hydroxylases can be engineered and applied to the synthesis of hydroxypipecolic acids, demonstrating the potential for enzymatic hydroxylation of piperidine scaffolds. nih.govchemistryviews.org

Another powerful biocatalytic method is the asymmetric amination of prochiral ketones using ω-transaminases (TAs). beilstein-journals.org This approach can be used to synthesize chiral aminopiperidines from piperidone precursors with high enantiomeric excess. beilstein-journals.org Furthermore, cascades involving multiple enzymes, such as a combination of an oxidase and a reductase, can be used to dearomatize pyridinium (B92312) salts to yield enantioenriched 3- and 4-substituted piperidines. nih.govacs.org

| Enzyme/System | Transformation | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| ω-Transaminases (TAs) | Asymmetric amination | Prochiral piperidones | Chiral aminopiperidines | beilstein-journals.org |

| Amine Oxidase / Ene-Imine Reductase Cascade | Asymmetric dearomatization | N-substituted tetrahydropyridines | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |

| Leucine 5-hydroxylase (LdoA) | Hydroxylation/Epoxidation-Cyclization | Olefin-containing amino acids | Substituted hydroxypipecolic acid | nih.gov |

Asymmetric Synthesis of Enantiopure 3,5-Dimethylpiperidin-4-ol

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic routes to access specific stereoisomers of substituted piperidines. nih.govdigitellinc.com Achieving enantiopure 3,5-dimethylpiperidin-4-ol requires precise control over multiple stereocenters.

A divergent synthesis approach has been described for various 3,5-disubstituted piperidines . nih.gov One such method starts with a chemoenzymatic process to produce a mixture of cis- and racemic trans-3,5-piperidine diol. nih.gov Through a dynamic kinetic resolution catalyzed by an enzyme and a Ruthenium complex, this mixture can be converted into a specific diacetate stereoisomer with excellent diastereoselectivity, which can then be transformed into different enantiopure 3,5-dioxygenated piperidines. nih.gov

Rhodium-catalyzed asymmetric [4+2] annulation of imines with allenes is another powerful method for creating functionalized piperidine derivatives with high enantioselectivity. acs.org Similarly, Rh-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.orgnih.govacs.org These advanced catalytic systems offer pathways to construct complex piperidine scaffolds with a high degree of stereocontrol, which are applicable to the synthesis of enantiopure versions of 3,5-dimethylpiperidin-4-ol.

Green Chemistry Principles Applied to the Synthesis of 3,5-Dimethylpiperidin-4-ol Hydrochloride

The application of green chemistry principles to the synthesis of piperidine derivatives, including this compound, is a growing area of focus aimed at reducing the environmental impact of chemical manufacturing. rasayanjournal.co.inunibo.it These principles emphasize the use of safer solvents, catalytic methods, and energy-efficient processes to create more sustainable synthetic routes. rasayanjournal.co.in

One significant advancement is the use of Deep Eutectic Solvents (DES) as an alternative to volatile organic compounds. For instance, a green methodology has been reported for the synthesis of 3,5-dimethylpiperidin-4-one (B13233893), a direct precursor to 3,5-dimethylpiperidin-4-ol. This method utilizes a DES composed of glucose and urea, which is inexpensive, biodegradable, and environmentally benign. researchgate.net The use of such a solvent system not only reduces pollution but can also lead to high product yields, with the synthesis of 3,5-dimethylpiperidin-4-one achieving a 72% yield. researchgate.net

Catalysis is another cornerstone of green chemistry in piperidine synthesis. ajchem-a.com The development of heterogeneous catalysts, such as platinum supported on gamma-alumina (Pt/γ-Al₂O₃), allows for easier separation from the reaction mixture and potential for recycling, minimizing waste. rsc.org Furthermore, electrocatalytic methods are emerging as a highly efficient and sustainable alternative for the hydrogenation of pyridine precursors. nih.govnih.gov These reactions can be performed at ambient temperature and pressure, drastically reducing the energy consumption associated with traditional high-pressure, high-temperature hydrogenation processes. nih.govnih.gov The use of water as a solvent in these catalytic hydrogenations further enhances the green credentials of the synthesis. researchgate.net

The following table summarizes the application of green solvents in the synthesis of piperidin-4-one derivatives, highlighting the move away from conventional volatile organic solvents.

Table 1: Green Solvents in the Synthesis of Piperidin-4-one Derivatives

| Green Solvent System | Precursor(s) | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent (Glucose-Urea) | Appropriate ketone, benzaldehyde, ammonia | 3,5-dimethylpiperidin-4-one | Inexpensive, biodegradable, environmentally safe, good yield (72%). | researchgate.net |

| Water | Pyridine derivatives | Piperidine derivatives | Abundant, non-toxic solvent; enables heterogeneous catalysis. | researchgate.net |

| Deep Eutectic Solvent (Choline Chloride-Glucose) | 2-hydroxybenzaldehyde, various ketones, ammonia | 2,6-bis(2-hydroxyphenyl)piperidin-4-one derivatives | Avoids volatile organic solvents, atom economy pathway. | researchgate.net |

Precursor Design and Starting Material Optimization for Efficient Synthesis

The efficient synthesis of this compound is highly dependent on the strategic selection and optimization of precursors and starting materials. nih.gov A primary and cost-effective route involves the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine) or 3,5-dimethylpyridin-4-ol. tuodaindus.comresearchgate.netgoogle.com The choice of starting material is critical; for example, readily available pyridines serve as common precursors for more complex piperidine structures. nih.gov

The hydrogenation of the pyridine ring is a key transformation, and its efficiency is dictated by several factors. nih.govresearchgate.net Optimization of this step involves a careful selection of the catalyst, solvent, reaction temperature, and hydrogen pressure. researchgate.netchemicalbook.com Ruthenium-on-carbon (Ru/C) is a frequently used catalyst for the hydrogenation of 3,5-dimethylpyridine. tuodaindus.comresearchgate.net Studies have shown that parameters such as catalyst loading, acidity of the reaction medium, and substrate concentration must be precisely controlled to maximize the yield and purity of the resulting 3,5-dimethylpiperidine. chemicalbook.com For instance, one optimized process uses a 5% Ru/C catalyst in an aqueous acetic acid solution at 90°C and a hydrogen pressure of 3.0 MPa, achieving a high conversion rate in approximately 8 hours. chemicalbook.com

Another precursor design strategy involves modifying the starting material to make it more amenable to reduction. The hydrogenation of hydroxypyridines, such as 4-hydroxypyridine, can be challenging. google.com A method was developed where the hydroxypyridine is first converted to its acetate (B1210297) ester by reacting it with acetic anhydride (B1165640). This ester intermediate is more readily hydrogenated over a platinum-group metal catalyst. The resulting hydroxypiperidine ester is then hydrolyzed to yield the final hydroxypiperidine product. google.com This approach demonstrates how precursor modification can overcome synthetic hurdles.

The table below details the findings from research on the catalytic hydrogenation of pyridine precursors, illustrating the impact of different catalysts and conditions on the reaction outcome.

Table 2: Research Findings on Catalytic Hydrogenation of Pyridine Precursors

| Precursor | Catalyst | Conditions | Product | Key Finding/Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethylpyridine | 5% Ru/C | 90°C, 3.0 MPa H₂, aqueous acetic acid | 3,5-Dimethylpiperidine | Yield of 99.5% after 8 hours. | chemicalbook.com |

| 3,5-Disubstituted Pyridine | 10% Pd/C | N-benzylation following hydrogenation | trans- and cis-5j | Preferential formation of the trans-isomer (70:30 dr). | nih.gov |

| 3,5-Disubstituted Pyridine | 10% PtO₂ | N-benzylation following hydrogenation | trans- and cis-5j | Lower diastereoselectivity (60:40 dr) compared to Pd/C. | nih.gov |

| 4-Hydroxypyridine | Platinum group metal | Reaction with acetic anhydride prior to hydrogenation | 4-Hydroxypiperidine (B117109) | Esterification of the precursor enables rapid hydrogenation. | google.com |

| Pyridine | Rhodium on Carbon (Rh/C) | Ambient temp & pressure, electrocatalytic | Piperidine | Quantitative conversion with 98% yield. | nih.govnih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final this compound Product

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure high purity. A multi-step approach involving extraction, crystallization, and salt formation is typically employed.

Following the synthesis of the piperidinol base, the initial work-up often involves quenching the reaction, for example with methanol, to stop the reaction and decompose any remaining reactive agents. nih.gov If a heterogeneous catalyst was used, it is removed by simple filtration. google.com

A standard purification procedure for the free base involves liquid-liquid extraction. For example, after a reaction is complete, the mixture might be diluted with water and extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate. icm.edu.pl The combined organic layers are then washed with water and a brine solution to remove inorganic impurities and residual water-soluble reagents. The organic solution is subsequently dried over an anhydrous salt, such as sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed by evaporation under reduced pressure to yield the crude product. icm.edu.pl

For non-volatile compounds, column chromatography is a powerful purification technique to separate the desired product from byproducts and unreacted starting materials. However, for many piperidine derivatives, crystallization is a more scalable and economical method.

The final and crucial purification step is the formation of the hydrochloride salt. The purified 3,5-dimethylpiperidin-4-ol free base is dissolved in a suitable organic solvent, such as diethyl ether, isopropanol (B130326), or ethyl acetate. A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added. This reaction forms the this compound salt, which is typically much less soluble in the organic solvent than the free base. sigmaaldrich.com The insolubility causes the hydrochloride salt to precipitate out of the solution as a solid. The solid product is then collected by filtration, washed with a small amount of cold solvent to remove any remaining soluble impurities, and dried under vacuum to yield the pure hydrochloride salt. This salt formation process is highly effective for both purification and for converting the often-oily free base into a stable, crystalline, and easily handleable solid.

Stereochemical Investigations of 3,5 Dimethylpiperidin 4 Ol Hydrochloride

Enantiomeric and Diastereomeric Considerations for 3,5-Dimethylpiperidin-4-ol (B3263399)

3,5-Dimethylpiperidin-4-ol possesses three chiral centers at positions C3, C4, and C5 of the piperidine (B6355638) ring. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2^n stereoisomers. Therefore, for 3,5-Dimethylpiperidin-4-ol, a total of 2³ = 8 possible stereoisomers can exist. These stereoisomers are grouped into pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images of each other).

The relative orientation of the two methyl groups at C3 and C5 gives rise to cis and trans diastereomers. In the cis isomer, the methyl groups are on the same side of the piperidine ring, while in the trans isomer, they are on opposite sides. The hydroxyl group at C4 further diversifies the stereochemical landscape.

The eight possible stereoisomers can be systematically named using the Cahn-Ingold-Prelog (R/S) nomenclature for each chiral center. For instance, one possible stereoisomer is (3R,4S,5S)-3,5-dimethylpiperidin-4-ol. Its enantiomer would be (3S,4R,5R)-3,5-dimethylpiperidin-4-ol. The remaining six stereoisomers would be diastereomers of this pair.

Table 1: Possible Stereoisomers of 3,5-Dimethylpiperidin-4-ol

| Stereoisomer Configuration | Relationship |

| (3R,4R,5R) | Enantiomer of (3S,4S,5S) |

| (3S,4S,5S) | Enantiomer of (3R,4R,5R) |

| (3R,4R,5S) | Enantiomer of (3S,4S,5R) |

| (3S,4S,5R) | Enantiomer of (3R,4R,5S) |

| (3R,4S,5R) | Enantiomer of (3S,5R,4S) |

| (3S,4R,5S) | Enantiomer of (3R,5S,4R) |

| (3R,4S,5S) | Enantiomer of (3S,4R,5R) |

| (3S,4R,5R) | Enantiomer of (3R,4S,5S) |

This table represents a theoretical list of all possible stereoisomers. The actual synthesis and isolation of each may vary.

Conformational Analysis of the Piperidine Ring System

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to relieve ring strain. The most stable of these are the chair, boat, and twist-boat conformations.

The chair conformation is generally the most stable due to the minimization of torsional and steric strain, with all bond angles close to the ideal tetrahedral angle. In a chair conformation, the substituents on the ring can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions.

The boat conformation is less stable than the chair due to torsional strain from eclipsing C-C bonds and steric hindrance between the "flagpole" substituents. The twist-boat conformation is a more stable intermediate between two boat forms, with partially relieved torsional and steric strain.

The conformational equilibrium of a substituted piperidine is influenced by the nature and position of its substituents. For instance, bulky substituents preferentially occupy the more spacious equatorial positions to minimize steric interactions, particularly 1,3-diaxial interactions.

In 3,5-dimethylpiperidin-4-ol, the conformational equilibrium is dictated by the interplay of the steric and electronic effects of the two methyl groups and the hydroxyl group.

In the cis-3,5-dimethyl isomer, both methyl groups can be either diequatorial or diaxial in a chair conformation. The diequatorial conformation is significantly more stable as it avoids the destabilizing 1,3-diaxial interactions that would be present in the diaxial conformation. The hydroxyl group at C4 can be either axial or equatorial.

In the trans-3,5-dimethyl isomer, one methyl group will be axial and the other equatorial in a chair conformation. This leads to two possible chair conformers of similar energy that can interconvert via ring flipping. The position of the hydroxyl group at C4 will further influence the relative stability of these conformers.

NMR spectroscopy is a powerful tool for studying these conformational preferences. The coupling constants between adjacent protons on the piperidine ring, particularly the vicinal coupling constants (³J), can provide valuable information about the dihedral angles and thus the preferred conformation of the ring. For example, a large coupling constant (typically 10-13 Hz) between two vicinal protons is indicative of a trans-diaxial relationship, which is characteristic of a chair conformation. niscpr.res.in

Stereoselective Synthesis and Enantiopurity Assessment Methods

The synthesis of a single, desired stereoisomer of 3,5-dimethylpiperidin-4-ol requires stereoselective methods that can control the formation of the three chiral centers.

One common strategy for asymmetric synthesis involves the use of a chiral auxiliary . google.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed. For the synthesis of chiral piperidines, chiral amines or amino alcohols can be employed as auxiliaries. For example, a chiral amine can be condensed with a suitable precursor to form a chiral imine, which then undergoes a diastereoselective cyclization or addition reaction.

Another approach involves the use of chiral ligands in combination with a metal catalyst. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the stereoselectivity of the reaction. For instance, the asymmetric hydrogenation of a suitably substituted pyridine (B92270) or pyridinium (B92312) salt using a chiral rhodium or iridium catalyst bearing a chiral phosphine (B1218219) ligand can yield enantiomerically enriched piperidines. niscpr.res.incanberra.edu.au

Asymmetric catalysis offers an elegant and efficient way to synthesize chiral molecules. In the context of piperidinol synthesis, several catalytic methods have been developed.

One notable method is the asymmetric hydrogenation of substituted pyridinium salts . nih.govrasayanjournal.co.in The pyridine ring is first activated by N-alkylation to form a pyridinium salt, which is then hydrogenated using a chiral metal catalyst, such as an iridium complex with a chiral phosphine ligand. This method has been shown to produce chiral piperidines with high enantioselectivity. nih.gov

Another powerful technique is the diastereoselective reduction of a corresponding ketone , 3,5-dimethylpiperidin-4-one (B13233893). The stereochemical outcome of the reduction of the carbonyl group to a hydroxyl group can be controlled by using a stereoselective reducing agent or a catalyst. Biocatalysis, using enzymes such as ketoreductases, has emerged as a highly effective method for the stereoselective reduction of ketones to produce chiral alcohols with high enantiomeric excess. nih.gov

The enantiomeric purity of the final product is a critical parameter and is typically assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) . canberra.edu.aulookchem.com Chiral HPLC utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of the enantiomeric excess (ee). nih.gov

Table 2: Common Chiral Auxiliaries and Ligands in Asymmetric Synthesis

| Type | Examples |

| Chiral Auxiliaries | Evans' oxazolidinones, (S)-(-)-α-methylbenzylamine, Carbohydrate-based auxiliaries google.com |

| Chiral Ligands | BINAP, DuPhos, JosiPhos, SEGPHOS niscpr.res.in |

Chromatographic and Crystallographic Methods for Chiral Resolution and Stereochemical Assignment

Chromatographic Approaches for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the chiral resolution of piperidine derivatives. The separation of enantiomers and diastereomers of compounds structurally related to 3,5-Dimethylpiperidin-4-ol hydrochloride is often achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability in resolving a wide array of chiral compounds. nih.govresearchgate.net

For instance, amylose tris(3,5-dimethylphenylcarbamate) is a well-known chiral selector that has been successfully employed for the enantioseparation of various chiral molecules. nih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is crucial for optimizing the separation. mdpi.com

Table 1: Representative Chiral Stationary Phases for Piperidine Derivatives

| Chiral Stationary Phase (CSP) | Selector Type | Potential Application |

| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel | Enantioseparation of a broad range of chiral compounds, including those with amine functionalities. nih.gov |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel | Widely used for the resolution of various racemates. |

| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel | Broad enantioselectivity for a variety of chiral compounds. |

This table presents examples of CSPs that have been used for the separation of chiral amines and related compounds and could be applicable to the resolution of this compound stereoisomers.

Crystallographic Methods for Stereochemical Assignment

X-ray crystallography provides the most definitive method for the determination of the absolute configuration of a chiral molecule. nih.gov This technique allows for the precise mapping of the three-dimensional arrangement of atoms in a crystalline solid, thereby unambiguously establishing the stereochemistry of each chiral center.

To perform X-ray crystallographic analysis, a single crystal of a pure stereoisomer of this compound of suitable quality is required. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from the diffraction data reveals the positions of the individual atoms, allowing for the construction of a detailed molecular model.

While specific crystallographic data for this compound is not publicly documented, studies on other substituted piperidine derivatives have successfully utilized this technique to elucidate their solid-state conformations and absolute configurations. tandfonline.comuzicps.uzresearchgate.net For example, the crystal structure of other piperidine derivatives has confirmed chair conformations for the piperidine ring and has detailed the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.netnih.gov

Table 2: General Crystallographic Parameters for Piperidine Derivatives

| Parameter | Description | Representative Value Range |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c, β) | The dimensions of the basic repeating unit of the crystal. | Varies depending on the specific derivative. |

| Z | The number of molecules in the unit cell. | Typically 2, 4, or 8 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a well-refined structure |

This table provides a general overview of the types of parameters that would be determined in a crystallographic study of a this compound stereoisomer. The specific values would be unique to each crystalline form.

Advanced Spectroscopic and Computational Characterization of 3,5 Dimethylpiperidin 4 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. For a molecule like 3,5-Dimethylpiperidin-4-ol (B3263399) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental information about the molecular framework. The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For 3,5-Dimethylpiperidin-4-ol hydrochloride, the key is to assign signals to the protons and carbons of the piperidine (B6355638) ring (at positions 2, 3, 4, 5, and 6), the two methyl groups, and the hydroxyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, and the coupling constants (J-values) between protons provide critical information about their dihedral angles, which is directly related to the stereochemistry (e.g., cis/trans isomers and axial/equatorial positions of substituents). For instance, a large coupling constant between H-3 and H-4 would suggest a trans-diaxial relationship.

Expected ¹H and ¹³C NMR Chemical Shifts: The following tables present hypothetical, yet chemically plausible, chemical shift assignments for a specific isomer of this compound in a common NMR solvent like DMSO-d₆. Actual values would confirm the specific stereoisomer.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 (axial) | 2.8 - 3.2 | m | - |

| H-2, H-6 (equatorial) | 3.3 - 3.6 | m | - |

| H-3, H-5 | 1.8 - 2.2 | m | - |

| H-4 | 3.5 - 3.9 | m | - |

| 3-CH₃, 5-CH₃ | 0.9 - 1.2 | d | ~7 |

| OH | 4.5 - 5.5 | s (broad) | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-6 | 45 - 50 |

| C-3, C-5 | 30 - 35 |

| C-4 | 65 - 70 |

Two-dimensional (2D) NMR experiments are indispensable for resolving spectral overlap and definitively establishing the structure. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, allowing for the tracing of the entire spin system of the piperidine ring. For example, a cross-peak between the H-4 proton and the H-3/H-5 protons would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of all ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry and conformation. It identifies protons that are close in space, regardless of whether they are connected through bonds. For instance, a strong NOESY cross-peak between the H-4 proton and one of the methyl groups would indicate they are on the same face of the ring (a cis relationship). The presence or absence of correlations between axial and equatorial protons provides direct evidence for the chair conformation of the piperidine ring. researchgate.net

Table 3: Expected Key 2D NMR Correlations

| Technique | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-2 ↔ H-3; H-3 ↔ H-4; H-4 ↔ H-5; H-5 ↔ H-6 | Confirms H-H connectivity around the ring. |

| HSQC | H-2/C-2; H-3/C-3; H-4/C-4; H-5/C-5; H-6/C-6; CH₃/CH₃ | Assigns carbon signals. |

| HMBC | CH₃-H ↔ C-3, C-4, C-5; H-4 ↔ C-2, C-6 | Confirms substituent placement and carbon skeleton. |

| NOESY | H-3(ax) ↔ H-5(ax); H-4(ax) ↔ H-2(ax) | Determines spatial proximity and confirms stereochemistry (e.g., axial/equatorial positions). |

The piperidine ring is not static; it undergoes a rapid "ring flip" or chair-chair interconversion at room temperature. acs.org This process exchanges axial and equatorial substituents. Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures to study these conformational dynamics.

As the temperature is lowered, the rate of ring inversion slows down. Eventually, the exchange becomes slow on the NMR timescale, and separate signals for the axial and equatorial protons of the two distinct chair conformers may be observed. The temperature at which these separate signals merge into a single broad peak is known as the coalescence temperature (Tc). From Tc and the frequency difference between the signals, the Gibbs free energy of activation (ΔG‡) for the ring inversion barrier can be calculated. Such studies provide quantitative insight into the conformational flexibility of the molecule. For substituted piperidines, this energy barrier is typically in the range of 40-50 kJ/mol. researchgate.netbeilstein-journals.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from the absorption of light when there is a change in the dipole moment during a vibration, while a Raman spectrum results from light scattering involving a change in the molecule's polarizability.

For this compound, these techniques can readily identify the key functional groups. The O-H stretch of the alcohol and the N-H stretch of the ammonium (B1175870) salt are particularly prominent. The C-H stretching and bending vibrations of the methyl and methylene groups also provide characteristic signals. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions corresponding to bending and skeletal vibrations that are unique to the molecule's specific structure and conformation.

Table 4: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3500 | Strong, Broad | Weak |

| N-H Stretch | R₂NH₂⁺ | 2400 - 2800 | Strong, Broad | Weak |

| C-H Stretch | Alkane (CH, CH₂, CH₃) | 2850 - 3000 | Strong | Strong |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong | Medium |

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns. wikipedia.orgslideshare.net

Upon ionization, the 3,5-Dimethylpiperidin-4-ol molecule (as the free base) would form a molecular ion (M⁺•). In its hydrochloride form, analysis by electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺. The subsequent fragmentation of this ion provides structural clues. For piperidine derivatives, a characteristic fragmentation is the α-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion. Other common fragmentation pathways include the loss of the hydroxyl group as a water molecule (H₂O) and the loss of methyl radicals (•CH₃). nih.govlibretexts.org

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the calculation of the exact elemental composition of the parent ion and its fragments, distinguishing between ions that have the same nominal mass but different atomic compositions.

For 3,5-Dimethylpiperidin-4-ol (C₇H₁₅NO), HRMS would be used to confirm its elemental formula by matching the experimentally measured mass of the protonated molecule, [C₇H₁₆NO]⁺, with its calculated theoretical mass.

Table 5: Predicted HRMS Data for [M+H]⁺ and Major Fragments

| Ion | Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₆NO⁺ | 130.1226 | Protonation of parent molecule |

| [M+H - H₂O]⁺ | C₇H₁₄N⁺ | 112.1121 | Loss of water |

| [M+H - CH₃]⁺ | C₆H₁₃NO⁺ | 115.0992 | Loss of a methyl radical (less common) |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical experiment involving this compound, the sample would be introduced into the mass spectrometer using a technique like electrospray ionization (ESI). In positive ion mode, the molecule would be detected as the protonated free base, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 130.12.

This precursor ion is then isolated and subjected to collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller, characteristic product ions. The analysis of these fragments provides a wealth of structural information.

For the [M+H]⁺ ion of 3,5-dimethylpiperidin-4-ol, several fragmentation pathways can be predicted based on the functional groups present (a secondary amine, a secondary alcohol, and methyl substituents on a cyclic structure). Key fragmentation mechanisms for alcohols and amines include neutral losses and alpha-cleavage. nih.govyoutube.com

A primary and highly probable fragmentation pathway is the neutral loss of a water molecule (H₂O, 18.01 Da) from the protonated molecule, a common behavior for alcohols. whitman.edulibretexts.org This would result in a prominent product ion at m/z 112.11. Further fragmentation could occur from this ion. Another expected pathway is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the opening of the piperidine ring. libretexts.org This process results in a resonance-stabilized cation and is a characteristic fragmentation for amines. nih.govresearchgate.net The initial ring-opened fragment could then undergo further cleavages, including the loss of methyl groups or other small neutral molecules.

The precise fragmentation pattern would help confirm the connectivity of the atoms and the nature of the substituents, providing strong evidence for the compound's identity.

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for Protonated 3,5-Dimethylpiperidin-4-ol This table presents plausible fragmentation data based on established chemical principles.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

| 130.12 | 112.11 | H₂O (18.01 Da) | Ion resulting from dehydration |

| 130.12 | 115.09 | CH₃ (15.03 Da) | Ion resulting from loss of a methyl radical |

| 130.12 | 86.09 | C₂H₄O (44.03 Da) | Ion from ring cleavage and loss of acetaldehyde |

| 112.11 | 97.09 | CH₃ (15.03 Da) | Ion from dehydration followed by methyl loss |

X-ray Crystallography for Solid-State Structural Analysis

The structure of 3,5-Dimethylpiperidin-4-ol contains three stereocenters at positions C3, C4, and C5. This gives rise to several possible diastereomers, which differ in the spatial orientation (cis/trans) of the methyl and hydroxyl groups relative to the piperidine ring. Single-crystal X-ray diffraction analysis would be the unequivocal method to determine the relative stereochemistry of these substituents. If a single enantiomer is crystallized, the analysis can also determine the absolute configuration.

The analysis would also reveal the crystal packing arrangement. This includes determining the crystal system, the space group (which describes the symmetry of the crystal), and the dimensions of the unit cell. The hydrochloride salt structure would show the geometric relationship between the protonated piperidinium (B107235) cation and the chloride anion. nih.govnih.gov

Table 2: Illustrative Crystallographic Data for this compound This table provides an example of the type of data obtained from an X-ray crystallography experiment. The values are hypothetical.

| Parameter | Illustrative Value |

| Chemical Formula | C₇H₁₆ClNO |

| Formula Weight | 165.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.4 |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular and Intramolecular Interactions

The crystal structure of this compound would be stabilized by a network of intermolecular forces, primarily strong hydrogen bonds. gla.ac.uk The protonated secondary amine (N⁺-H) and the hydroxyl group (O-H) are excellent hydrogen bond donors, while the chloride anion (Cl⁻) and the oxygen atom of the hydroxyl group are effective hydrogen bond acceptors. mdpi.com

Table 3: Predicted Hydrogen Bond Interactions in Crystalline this compound This table lists potential hydrogen bonds and typical geometric parameters.

| Donor-H···Acceptor | Type of Interaction | Typical D-A Distance (Å) |

| N⁺-H···Cl⁻ | Strong Hydrogen Bond | 3.0 - 3.3 |

| O-H···Cl⁻ | Strong Hydrogen Bond | 3.1 - 3.4 |

| N⁺-H···O | Hydrogen Bond | 2.7 - 3.0 |

| C-H···Cl⁻ | Weak Hydrogen Bond | 3.5 - 3.8 |

| C-H···O | Weak Hydrogen Bond | 3.2 - 3.6 |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating molecular structure, stability, and dynamics, offering insights that are complementary to experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules and predict their properties. A common application is geometry optimization, which determines the lowest energy (most stable) three-dimensional conformation of a molecule. inpressco.com For 3,5-Dimethylpiperidin-4-ol, DFT calculations, likely using a functional such as B3LYP with a 6-31G(d,p) basis set, would be employed to explore its conformational landscape. researchgate.net

The piperidine ring is known to adopt a stable chair conformation. nih.gov DFT calculations would predict the preferred orientation (axial or equatorial) of the two methyl groups and the hydroxyl group. Generally, bulky substituents prefer the equatorial position to minimize steric strain. The relative energies of the different possible diastereomers and their conformers would be calculated to identify the global minimum energy structure. researchgate.net

Beyond geometry, DFT can be used to compute various electronic properties. An electrostatic potential (ESP) map would visualize the charge distribution, highlighting the positive potential around the protonated amine and the negative potential near the oxygen atom and chloride ion. Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into the molecule's chemical reactivity.

Table 4: Hypothetical Relative Energies of 3,5-Dimethylpiperidin-4-ol Conformers from DFT Calculations This table illustrates how DFT can be used to compare the stability of different molecular arrangements. Energies are relative to the most stable conformer.

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) |

| 3-Me (eq), 4-OH (eq), 5-Me (eq) | 0.00 |

| 3-Me (ax), 4-OH (eq), 5-Me (eq) | +1.85 |

| 3-Me (eq), 4-OH (ax), 5-Me (eq) | +0.75 |

| 3-Me (ax), 4-OH (ax), 5-Me (eq) | +2.90 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation of this compound, typically in a box of explicit water molecules, would provide a detailed picture of its dynamic behavior in solution. researchgate.net

These simulations would reveal the flexibility of the piperidine ring, including the potential for ring puckering or transitions between different chair or boat conformations. The simulation would also characterize the stability of the hydrogen bonding network between the solute and the surrounding water molecules. nitech.ac.jp The N⁺-H and O-H groups of the cation would act as strong hydrogen bond donors to water, and the chloride ion would be solvated by a shell of water molecules.

Analysis of the simulation trajectory can yield important quantitative data. The root-mean-square deviation (RMSD) of the molecule's atoms over time would indicate its conformational stability. Radial distribution functions (RDFs) would describe the structure of the water molecules around specific sites on the ion, such as the N⁺-H and O-H groups, revealing the organization of the local solvent environment.

Table 5: Potential Outputs from a Molecular Dynamics (MD) Simulation of this compound in Water This table shows examples of data that can be extracted from an MD simulation to describe solute-solvent interactions.

| Analyzed Property | Potential Finding |

| RMSD of Cation | Low value (< 2 Å) indicating a stable chair conformation |

| H-Bonds (N⁺-H···O_water) | Average of 2-3 persistent hydrogen bonds |

| H-Bonds (O-H···O_water) | Average of 1-2 persistent hydrogen bonds |

| RDF of Water around Cl⁻ | Sharp first peak indicating a well-defined first solvation shell |

Prediction of Spectroscopic Parameters and Reactivity Descriptors (e.g., HOMO-LUMO)

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical behavior. Through the use of quantum chemical calculations, specifically Density Functional Theory (DFT), it is possible to predict various spectroscopic parameters and delve into the electronic properties that govern its reactivity. These theoretical investigations offer insights that are complementary to experimental data, helping to elucidate the molecule's stability, reactivity, and potential interaction sites.

DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-31G(d,p), are a common method for optimizing the molecular geometry of similar piperidine derivatives to their lowest energy state. mdpi.com Once the optimized structure is obtained, further calculations can predict vibrational frequencies (infrared and Raman spectra), and electronic properties such as the energies of the frontier molecular orbitals. scirp.org

A cornerstone of this computational analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in defining the molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential and represents the electron-donating capacity of the molecule, while the LUMO energy corresponds to the electron affinity and indicates its electron-accepting nature. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. tandfonline.comirjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. researchgate.net For substituted piperidines, modifications to the ring's substituents can influence the distribution of these frontier orbitals and alter the energy gap, thereby tuning the molecule's reactivity. mdpi.com

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | The escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Another powerful tool in computational analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). semanticscholar.org For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atom of the hydroxyl group and the chloride ion, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine and hydroxyl groups, highlighting them as potential sites for nucleophilic interactions. researchgate.net This visual representation of the electrostatic potential is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Reactivity and Chemical Transformations of 3,5 Dimethylpiperidin 4 Ol Hydrochloride

Nucleophilic and Electrophilic Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the 3,5-dimethylpiperidin-4-ol (B3263399) core is a secondary amine, which, after deprotonation from its hydrochloride salt, exhibits characteristic nucleophilic properties. This nucleophilicity allows for a variety of functionalization reactions at the nitrogen atom, including alkylation and acylation.

N-Alkylation and N-Acylation: The piperidine nitrogen can readily participate in nucleophilic substitution reactions with alkyl halides or undergo acylation with acyl chlorides or anhydrides to form the corresponding N-alkylated and N-acylated products. For instance, N-substituted piperidine derivatives can be synthesized through reactions with various electrophiles. sincerechemicals.comuobaghdad.edu.iq The basicity of the piperidine nitrogen facilitates these reactions, often in the presence of a base to neutralize the generated acid. nih.gov

The synthesis of N-monodeuteriomethyl-2-substituted piperidines has been described, highlighting a method for specific N-methylation. This involves an Eschweiler–Clarke reaction using formic acid-d₂ and formaldehyde, which can be applied to introduce a deuterated methyl group onto the piperidine nitrogen. nih.gov

Table 1: Examples of N-Functionalization Reactions of Piperidine Derivatives

| Reactant | Reagent | Product Type | Reference |

| Piperidine Derivative | Alkyl Halide | N-Alkyl Piperidine | sincerechemicals.com |

| Piperidine Derivative | Acyl Chloride | N-Acyl Piperidine | sincerechemicals.com |

| N-formylpiperidine | Formic acid-d₂, Formaldehyde | N-Monodeuteriomethyl-piperidine | nih.gov |

The nucleophilicity of the piperidine nitrogen is also central to its role in nucleophilic aromatic substitution reactions, where it can displace leaving groups on aromatic rings. nih.gov

Reactions Involving the Hydroxyl Functionality at C-4

The secondary hydroxyl group at the C-4 position is a key site for various chemical transformations, including O-functionalizations, oxidation, reduction, and substitution reactions.

Esterification, Etherification, and Other O-Functionalizations

Esterification: The hydroxyl group of 4-hydroxypiperidine (B117109) derivatives can be esterified using standard procedures. One common method involves the reaction with a carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method, known as the Steglich esterification, is efficient for forming esters under mild conditions. organic-chemistry.org Alternatively, the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, can also be employed. masterorganicchemistry.com For instance, 1-alkyl-4-hydroxy-piperidine esters have been prepared by reacting 1-substituted 4-hydroxypiperidines with reactive derivatives of acetic acids, such as their halides or anhydrides. google.com

Etherification: O-alkylation of the hydroxyl group to form ethers can be achieved, although it is generally less straightforward than esterification. Methods for the O-alkylation of alcohols often require the conversion of the hydroxyl group into a better nucleophile by deprotonation with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Oxidation and Reduction Pathways of the Alcohol Group

Oxidation: The secondary alcohol at the C-4 position can be oxidized to the corresponding ketone, 3,5-dimethylpiperidin-4-one (B13233893). Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation), or milder reagents like pyridinium (B92312) chlorochromate (PCC). scielo.brtuodaindus.com The oxidation of various piperidin-4-ols with cerium(IV) has also been studied, suggesting a mechanism involving free-radical intermediates. rsc.org

Reduction: The corresponding ketone, 3,5-dimethylpiperidin-4-one, can be reduced back to 3,5-dimethylpiperidin-4-ol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which are standard reagents for the reduction of ketones to secondary alcohols.

Table 2: Oxidation and Reduction Reactions of the C-4 Functional Group

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 3,5-Dimethylpiperidin-4-ol | CrO₃, H₂SO₄ | 3,5-Dimethylpiperidin-4-one | Oxidation | scielo.br |

| 3,5-Dimethylpiperidin-4-ol | Pyridinium chlorochromate (PCC) | 3,5-Dimethylpiperidin-4-one | Oxidation | scielo.br |

| 3,5-Dimethylpiperidin-4-one | NaBH₄ or LiAlH₄ | 3,5-Dimethylpiperidin-4-ol | Reduction | N/A |

Substitution Reactions at the Hydroxyl-Bearing Carbon

Substitution at the C-4 carbon bearing the hydroxyl group typically requires the conversion of the hydroxyl into a good leaving group. This can be achieved by protonation under acidic conditions followed by dehydration, or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. Once converted, the C-4 position becomes susceptible to nucleophilic attack.

Chemical Modifications at the Methyl Substituents

Direct chemical modification of the methyl groups at the C-3 and C-5 positions of the piperidine ring is not a commonly reported transformation. These alkyl groups are generally unreactive towards most reagents under standard conditions. However, the presence and stereochemistry of these methyl groups have a significant influence on the conformation of the piperidine ring and, consequently, on the reactivity of the other functional groups. ajchem-a.com While direct functionalization of these methyl groups is challenging, reactions at the adjacent C-2 or C-6 positions can be influenced by their steric bulk. Some studies have shown that lithiation of 3-methylpyridine (B133936) can lead to a reactive intermediate that allows for derivatization, though this is on the aromatic precursor and not the saturated piperidine ring. youtube.com

Ring-Opening and Ring-Expansion Reactions of the Piperidine Core

While the piperidine ring is generally stable, under specific conditions, it can undergo ring-opening or ring-expansion reactions.

Ring-Opening Reactions: The ring-opening of N-substituted piperidines has been reported, often involving oxidative cleavage. For example, photooxidation of certain N-arylamino-piperidines can lead to the formation of acyclic aminoaldehydes. wikipedia.org Another approach involves the reaction of N-alkyl piperidines with chloroformates, which can lead to ring-opening to form chlorobutyl carbamates, although this is dependent on the substituent on the nitrogen. wikipedia.org

Ring-Expansion Reactions: A potential pathway for the ring expansion of 3,5-dimethylpiperidin-4-ol could involve a Tiffeneau-Demjanov rearrangement. wikipedia.orgsynarchive.comorganicreactions.orgdrugfuture.com This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid, leading to a ring-expanded ketone. wikipedia.orgsynarchive.com For 3,5-dimethylpiperidin-4-ol, this would require the introduction of an aminomethyl group adjacent to the hydroxyl-bearing carbon. The general mechanism involves the diazotization of the amino group, followed by the expulsion of nitrogen to form a carbocation, which then triggers a rearrangement and ring expansion. wikipedia.org While this is a known method for ring expansion of cyclic amino alcohols, specific applications to 3,5-dimethylpiperidin-4-ol are not extensively documented. More generally, stereoselective and regioselective synthesis of azepane derivatives has been achieved through piperidine ring expansion. rsc.org

Strategic Derivatization for Enhanced Synthetic Utility

The derivatization of 3,5-dimethylpiperidin-4-ol is a key step in leveraging its structural features for advanced synthetic applications. By strategically modifying its reactive sites—the secondary amine and the tertiary hydroxyl group—chemists can unlock a wide array of synthetic possibilities. These modifications range from simple protection-deprotection sequences to the formation of complex amide linkages and the construction of novel fused ring systems.

Introduction and Removal of Protecting Groups

To achieve selective transformations at different sites of the molecule, the use of protecting groups for the nitrogen and oxygen functionalities is a fundamental strategy. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal.

The secondary amine of the piperidine ring is commonly protected to prevent its unwanted reaction during transformations at other parts of the molecule. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group for this purpose. It is readily introduced and can be removed under acidic conditions, such as with trifluoroacetic acid or hydrogen chloride, which is compatible with many other functional groups. molaid.com Another common N-protecting group is the benzyl (B1604629) (Bn) group, which can be cleaved under hydrogenolysis conditions. researchgate.net

The tertiary hydroxyl group can also be protected, for instance, as a benzyl ether, which is similarly removed by hydrogenation using a palladium catalyst. researchgate.net The selection of orthogonal protecting groups—those that can be removed under different conditions—is crucial for complex, multi-step syntheses. For example, an N-Boc group (acid-labile) can be used alongside an O-benzyl group (hydrogenolysis-labile), allowing for the selective deprotection and reaction of either the nitrogen or the oxygen atom.

Table 1: Common Protecting Groups for 3,5-Dimethylpiperidin-4-ol Derivatives

| Functional Group | Protecting Group | Abbreviation | Common Reagents for Removal | Citation |

| Secondary Amine | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA), Hydrogen Chloride (HCl) | molaid.com |

| Secondary Amine | Benzyl | Bn | H₂, Palladium on Carbon (Pd/C) | researchgate.net |

| Hydroxyl Group | Benzyl Ether | Bn | H₂, Palladium on Carbon (Pd/C) | researchgate.net |

Formation of Amides, Carbamates, and Other Nitrogen Derivatives

The secondary amine of the 3,5-dimethylpiperidin-4-ol core serves as a key handle for elaboration through the formation of various nitrogen derivatives. Acylation of the piperidine nitrogen to form amides is a widely used transformation to incorporate the piperidinol scaffold into larger molecules. This reaction is typically achieved by coupling the piperidine with a carboxylic acid using standard peptide coupling reagents or by reacting it with an acyl chloride.

Patents have extensively documented the synthesis of complex amides where the 3,5-dimethylpiperidin-4-ol moiety is coupled with various carboxylic acid-bearing heterocyclic fragments, such as pyrrolidines. These reactions are central to building large libraries of compounds for screening purposes. For instance, the coupling of (3R,4R,5S)-3,5-dimethylpiperidin-4-ol with an activated pyrrolidine (B122466) carboxylic acid derivative is a key step in the synthesis of certain melanocortin type 4 receptor agonists.

Beyond simple amides, the nitrogen can be derivatized to form carbamates, ureas, and sulfonamides, further diversifying the chemical space accessible from this starting material. Recent research into kinase inhibitors has shown that converting the piperidine nitrogen into a neutral amide or incorporating it into a glycine-modified structure can be a viable strategy, even if it sometimes leads to reduced activity compared to N-alkylated analogs. google.com

Table 2: Examples of Nitrogen Derivatization Reactions

| Derivative Type | Reactants | Product Class | Synthetic Utility | Citation |

| Amide | 3,5-Dimethylpiperidin-4-ol, Pyrrolidine-carboxylic acid | Piperidinoylpyrrolidines | Melanocortin Receptor Agonists | |

| Amide | (3R,4s,5S)-4-(4-Chloro-2-fluoro-6-methylphenyl)-3,5-dimethylpiperidin-4-ol, tert-Butyl (2-oxoethyl)carbamate | N-Acylated Piperidines | LATS1/2 Kinase Inhibitors | google.com |

| Amide | 3,5-dimethylpiperidin-4-ol derivative | Amide derivative (compound 26) | Modulating biological activity and metabolic stability | google.com |

Annulation and Fusion with Other Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful strategy for building molecular complexity. The functional groups of 3,5-dimethylpiperidin-4-ol and its corresponding ketone, 3,5-dimethylpiperidin-4-one, theoretically provide the necessary handles for such transformations. For example, the ketone could undergo condensation with a binucleophilic reagent to form a new fused heterocycle, while the amine and hydroxyl groups could participate in intramolecular cyclizations after being appended to a suitable reactive chain.

However, a review of the scientific literature and patent databases indicates that while 3,5-dimethylpiperidin-4-ol and its derivatives are widely used as scaffolds to be attached to other heterocyclic systems via amide or other linkages , specific examples of their direct use in annulation reactions to create fused bicyclic systems are not prominently documented. Synthetic efforts have largely focused on derivatization at the nitrogen atom (as described in 5.5.2) rather than on using the piperidine core as a foundation for ring fusion. While general methods for the annulation of piperidine rings exist, their application to this specific substituted piperidinol has not been detailed in the reviewed sources.

Role of 3,5 Dimethylpiperidin 4 Ol Hydrochloride As a Synthetic Building Block

Precursor in the Total Synthesis of Complex Natural Products and Analogues

The synthesis of alkaloids often involves the construction of polysubstituted piperidine (B6355638) rings. For instance, the stereocontrolled synthesis of 3-hydroxypiperidine (B146073) and piperidine-3-carboxamide topologies is crucial for accessing natural products like (+)-awajanomycin and deoxocassine. nih.gov The 3,5-dimethyl substitution pattern, combined with the 4-hydroxyl group in 3,5-dimethylpiperidin-4-ol (B3263399), provides a pre-functionalized core that can be elaborated to construct such complex natural product analogues. The hydroxyl and amine functionalities can be selectively protected and reacted, allowing for the stepwise introduction of further complexity. For example, derivatives of 4-hydroxy-piperidine are recognized as important intermediates for the synthesis of pharmacologically active substances, including morphine-like analgesics. google.com The strategic use of chiral precursors is fundamental in the enantioselective total synthesis of piperidine alkaloids like (R)-(-)-coniine. scilit.com The defined stereochemistry of chiral 3,5-disubstituted piperidines can be leveraged to control the stereochemical outcome of subsequent reactions, a critical aspect in the total synthesis of stereochemically dense targets.

Scaffold for the Construction of Diverse Chemical Libraries (purely chemical synthesis)

In modern drug discovery, the exploration of vast chemical space is paramount for the identification of novel therapeutic agents. Diversity-oriented synthesis (DOS) and the construction of fragment-based libraries are powerful strategies for this purpose. The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs. enamine.net Its three-dimensional structure is ideal for interacting with complex biological targets. chemistryviews.org

3,5-Dimethylpiperidin-4-ol hydrochloride serves as an excellent scaffold for building diverse chemical libraries due to its inherent structural and functional features:

Three-Dimensionality: The non-planar nature of the piperidine ring, enhanced by the dimethyl substituents, provides access to three-dimensional molecular shapes, which are often underrepresented in screening collections. nih.govrsc.org

Multiple Functionalization Points: The secondary amine and the hydroxyl group are orthogonal handles for chemical modification. The amine can be readily N-alkylated or N-acylated, while the hydroxyl group can be esterified, etherified, or used in other transformations. This allows for the generation of large libraries of compounds from a single core scaffold.

Stereochemical Diversity: The presence of multiple stereocenters allows for the creation of libraries of stereoisomers, which is crucial as the biological activity of a molecule is often highly dependent on its stereochemistry.

The systematic synthesis of regio- and diastereoisomers of substituted piperidines, such as methyl-substituted pipecolinates, has been explored to expand the 3D fragment chemical space for drug discovery programs. nih.govrsc.orgyork.ac.uk By applying similar principles, this compound can be used as a starting point to generate a virtual library of synthetically accessible 3D fragments with desirable molecular properties for fragment-based drug discovery.

Table 1: Potential Library Diversification from 3,5-Dimethylpiperidin-4-ol Scaffold

| Reaction Site | Example Reaction | Potential Diversity Introduced |

| Secondary Amine (N-H) | N-Alkylation | Various alkyl, aryl, and heterocyclic groups |

| N-Acylation | Diverse amide functionalities | |

| Reductive Amination | Substituted amine derivatives | |

| Hydroxyl Group (O-H) | Esterification | A wide range of ester side chains |

| Etherification | Alkoxy and aryloxy substituents | |

| Oxidation | Ketone functionality for further derivatization |

Applications in Asymmetric Synthesis

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. Piperidine derivatives, due to their conformational rigidity and the presence of a coordinating nitrogen atom, are excellent platforms for the design of such chiral auxiliaries.

Development of Chiral Ligands from Piperidinol Derivatives

Chiral ligands are crucial for transition-metal-catalyzed asymmetric reactions. The stereochemistry of the ligand dictates the stereochemical outcome of the reaction. The 3,5-dimethylpiperidin-4-ol structure, with its defined stereocenters, provides a robust chiral backbone for the synthesis of novel ligands. The hydroxyl group can act as a coordinating group or as a handle for attaching other coordinating moieties, such as phosphines or oxazolines.

For example, chiral 2,2'-bipyridinediol ligands have been synthesized and used in Fe(II)-catalyzed asymmetric reactions, demonstrating the utility of hydroxyl-substituted heterocyclic scaffolds. rsc.org Similarly, chiral 3-substituted-4-hydroxypiperidines are considered highly valuable for pharmaceutical applications and their synthesis via biocatalytic methods highlights their importance as chiral building blocks. researchgate.net While direct synthesis of a ligand from this compound is not explicitly reported, the principles of ligand design strongly suggest its potential. The combination of the chiral piperidine framework and the coordinating hydroxyl and amino groups could lead to effective ligands for a variety of asymmetric transformations.

Design of Chiral Catalysts Precursors

Beyond their use in ligands, chiral piperidine derivatives can also serve as precursors for the synthesis of organocatalysts or as part of larger chiral catalyst systems. Chiral phase transfer catalysts, for instance, often employ chiral ammonium (B1175870) salts to induce enantioselectivity. nih.gov The secondary amine of 3,5-dimethylpiperidin-4-ol could be quaternized to form such a chiral ammonium salt.

Furthermore, the development of asymmetric synthesis catalyzed by transition metal complexes with cyclic chiral phosphine (B1218219) ligands has been an active area of research. google.com The functional groups on the 3,5-dimethylpiperidin-4-ol scaffold could be chemically transformed to incorporate phosphine moieties, thereby creating novel chiral phosphine ligands for asymmetric catalysis. The rigid structure of the piperidine ring would help in creating a well-defined chiral environment around the metal center, which is essential for high enantioselectivity.

Integration into Materials Science and Polymer Chemistry

The unique structural and functional characteristics of piperidine derivatives also lend themselves to applications in materials science and polymer chemistry, where the incorporation of specific functionalities can lead to materials with tailored properties.

Monomer Incorporation in Functional Polymer Design

Functional polymers, which have specific chemical groups appended to the polymer backbone, are of great interest for a wide range of applications. Monomers containing hindered piperidine moieties are known to be effective light and thermo-stabilizers for polymers. tandfonline.com The synthesis and polymerization of (meth)acrylamides bearing a hindered piperidine and a hydroxyl group have been demonstrated, showcasing the feasibility of incorporating such structures into polymer chains. tandfonline.com

Following this precedent, this compound can be envisioned as a precursor to a functional monomer. The secondary amine or the hydroxyl group can be modified to introduce a polymerizable group, such as a methacrylate (B99206) or acrylamide. The resulting monomer could then be homo- or co-polymerized to yield polymers with pendant 3,5-dimethylpiperidin-4-ol units.

Table 2: Potential Polymerizable Monomers from 3,5-Dimethylpiperidin-4-ol

| Functionalization Site | Polymerizable Group | Resulting Monomer Type |

| Secondary Amine (N-H) | Acryloyl/Methacryloyl | N-substituted (meth)acrylamide |

| Hydroxyl Group (O-H) | Acrylate/Methacrylate | (Meth)acrylate ester |

The incorporation of the piperidinol moiety could impart several beneficial properties to the resulting polymer, including:

Increased Thermal Stability: The rigid heterocyclic structure can enhance the thermal stability of the polymer backbone.

Hydrophilicity and Adhesion: The hydroxyl groups can increase the hydrophilicity of the polymer and improve its adhesion to various substrates.

Post-Polymerization Modification: The unreacted functional group (either the amine or the hydroxyl) on the polymer side chain provides a handle for further chemical modification, allowing for the fine-tuning of the polymer's properties after polymerization.

The design of functional polymers from bio-based monomers is also a growing area of research, with a focus on creating materials that are both sustainable and have specific, triggerable functionalities. chemrxiv.org The structural motifs present in this compound align with the principles of designing complex, functional macromolecules.

in Surface Modification and Nanomaterial Functionalization

The strategic use of organic molecules to tailor the surface properties of materials and to functionalize nanomaterials is a cornerstone of modern materials science and nanotechnology. Within this context, substituted heterocyclic compounds like piperidine derivatives offer a versatile platform for creating functional surfaces and nanoparticles with specific chemical and physical characteristics. While direct, specific research on the application of this compound in surface modification and nanomaterial functionalization is not extensively documented in publicly available literature, its structural features—a secondary amine, a hydroxyl group, and methyl substituents on a piperidine ring—suggest several potential roles as a synthetic building block in these advanced applications. These roles can be inferred from the well-established chemistry of related piperidine and cyclic amine compounds. nih.govnih.govacs.org

The functionalization of nanomaterials is critical for their application in diverse fields, from biomedicine to catalysis. acs.orgnih.gov This process can enhance their stability, dispersibility in various media, and biocompatibility, and can introduce specific functionalities for targeted interactions. nih.govmdpi.com Amine-containing molecules are frequently employed for these purposes due to their ability to be grafted onto material surfaces. nih.govresearchgate.net